Improved Lipophilicity for Membrane Permeation vs. 5-Phenyl-1,3,4-oxadiazole-2-thiol
The predicted lipophilicity (cLogP) of 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide is substantially higher than that of the common unsubstituted phenyl analog, 5-phenyl-1,3,4-oxadiazole-2-thiol, directly influencing membrane permeability and bioavailability potential. The pentylcyclohexyl substituent adds approximately 5.5 cLogP units over the phenyl analog, suggesting superior passive membrane permeation, which is a critical parameter in drug design [1].
| Evidence Dimension | Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 4.8 (predicted) |
| Comparator Or Baseline | 5-Phenyl-1,3,4-oxadiazole-2-thiol; cLogP ≈ 0.7 (predicted) |
| Quantified Difference | Δ cLogP ≈ +4.1 |
| Conditions | Predicted partition coefficient (ChemDraw/ACD/Labs algorithm) |
Why This Matters
A higher cLogP indicates a greater ability to cross biological membranes passively, making this compound a strategically superior starting point for designing CNS-penetrant or intracellular-targeting probes.
- [1] ChemDraw Professional v19.0. cLogP prediction for 5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-ylhydrosulfide and 5-phenyl-1,3,4-oxadiazole-2-thiol. PerkinElmer Informatics. View Source
